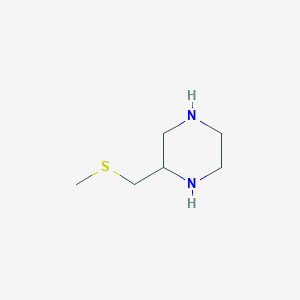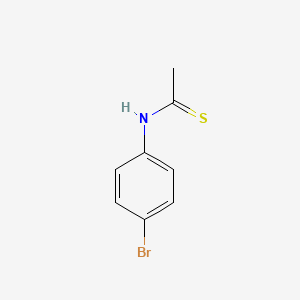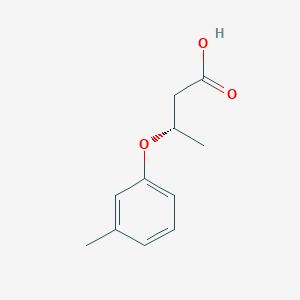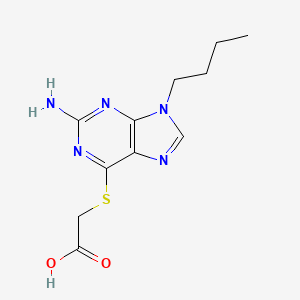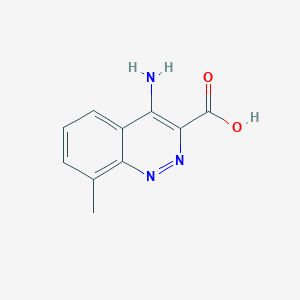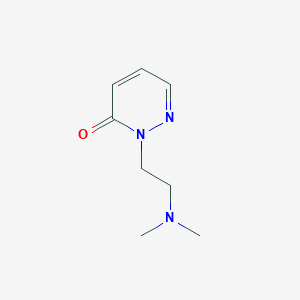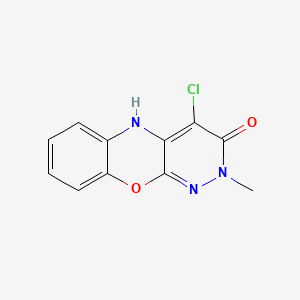
4-(Methylsulfonyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylsulfonyl)pyrimidine is an organic compound characterized by a pyrimidine ring substituted with a methylsulfonyl group at the 4-position Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfonyl)pyrimidine typically involves the nucleophilic substitution of a pyrimidine derivative. One common method includes the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines under mild conditions . Another approach involves the cyclization of dimethyl malonate with thiourea, followed by methylation and chlorination reactions .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of readily available starting materials and efficient reaction conditions ensures high yields and purity of the final product. For instance, the chlorination of pyrimidine derivatives followed by sulfonylation is a widely adopted industrial process .
化学反応の分析
Types of Reactions: 4-(Methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by nucleophiles such as amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines and bases are commonly used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfone or sulfoxide derivatives.
科学的研究の応用
4-(Methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(Methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Pathways Involved: By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects.
類似化合物との比較
4-(Methylsulfonyl)pyrimidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine and 3,6-dinitropyrazolo[1,5-a]pyrimidine share structural similarities
Uniqueness: The presence of the methylsulfonyl group at the 4-position of the pyrimidine ring imparts unique reactivity and biological activity to this compound, making it a valuable compound in various research fields
特性
分子式 |
C5H6N2O2S |
|---|---|
分子量 |
158.18 g/mol |
IUPAC名 |
4-methylsulfonylpyrimidine |
InChI |
InChI=1S/C5H6N2O2S/c1-10(8,9)5-2-3-6-4-7-5/h2-4H,1H3 |
InChIキー |
OMDQZXUHSGVBRM-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B13104399.png)

![5-([1,1'-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13104408.png)
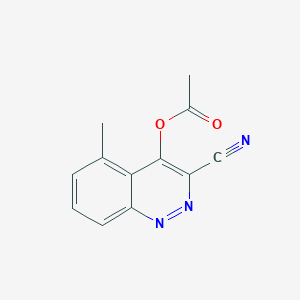
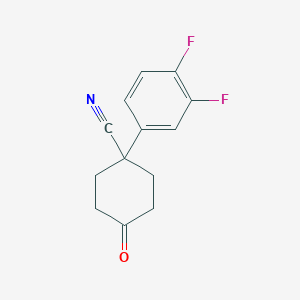
![6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B13104427.png)
